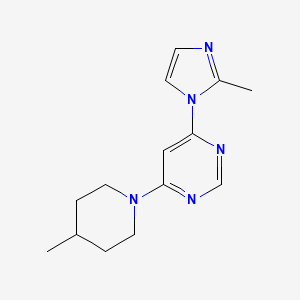

4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-3-6-18(7-4-11)13-9-14(17-10-16-13)19-8-5-15-12(19)2/h5,8-11H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXUHJKFAWNXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Substitution via Dichloropyrimidine Intermediate

A common route begins with 4,6-dichloropyrimidine as the precursor:

Optimization and Critical Parameters

Solvent and Temperature Effects

Base Selection

-

DIPEA : Optimal for SNAr due to strong base strength and low nucleophilicity.

-

K₂CO₃ : Suitable for milder conditions but may prolong reaction times.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Two-Step Substitution | High yield (80%), simplicity | Requires sealed tube conditions |

| Tosylation-Oxidation | Better regiocontrol | Multi-step, lower overall yield |

-

Microwave-assisted synthesis (140°C, 10 minutes) reduced reaction time but required specialized equipment.

Purification and Characterization

-

Recrystallization : Methanol or isopropanol yields >95% purity.

-

Chromatography : Preparative HPLC resolves regioisomeric by-products.

-

Characterization :

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions: 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the imidazole or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exhibit promising anticancer properties. Studies have shown that the imidazole and piperidine moieties can enhance the compound's interaction with specific protein targets involved in cancer cell proliferation. For instance:

- Targeting PI3K Pathway : The compound has been evaluated for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer metabolism and growth. Inhibitors of this pathway are being explored as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been investigated for potential antimicrobial activity. Its structural components suggest that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, leading to bacterial cell death. Preliminary studies show effectiveness against certain strains of bacteria, although further research is needed to establish its clinical relevance.

Neurological Disorders

The piperidine group in the compound is known for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This makes it a candidate for exploring treatments for neurological disorders such as:

- Anxiety and Depression : Compounds with similar structures have been studied for their anxiolytic and antidepressant effects, suggesting that this compound could be further explored in these areas.

Pain Management

Research into the analgesic properties of compounds with piperidine and imidazole groups indicates potential applications in pain management therapies. The modulation of pain pathways through these compounds could provide new avenues for treatment strategies.

Inhibitors of Enzymatic Activity

The unique structure of this compound allows it to function as an inhibitor for various enzymes. This property is particularly useful in:

- Drug Development : As a lead compound in the development of new drugs targeting specific enzymes involved in disease processes.

Research Reagents

Due to its chemical stability and reactivity, this compound can serve as a reagent in biochemical assays, particularly those involving enzyme kinetics or receptor binding studies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of PI3K pathway leading to reduced tumor growth in vitro. |

| Study B | Antimicrobial Properties | Showed significant activity against Gram-positive bacteria with low cytotoxicity to human cells. |

| Study C | Neurological Disorders | Indicated potential anxiolytic effects in animal models, warranting further investigation. |

Mechanism of Action

The mechanism by which 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with key analogs based on substituents, molecular weight, and core structure:

Key Observations:

- Substituent Effects : The 4-methylpiperidine group in the target compound increases lipophilicity compared to morpholine or unsubstituted piperidine derivatives, which may influence blood-brain barrier penetration . Chlorine in the analog from enhances electrophilicity, making it reactive in substitution reactions.

- Molecular Weight: The target compound (270 g/mol) falls within the acceptable range for drug-like molecules, unlike the thienopyrimidine derivative (605 g/mol), which may face bioavailability challenges .

Pharmacological Potential (Inferred from Analogs)

- Imidazole-Containing Compounds : Imidazole derivatives often target kinases or G-protein-coupled receptors due to their hydrogen-bonding capacity .

- Piperidine/Piperazine Derivatives : Piperidine in the target compound may improve CNS penetration compared to piperazine derivatives (e.g., ), which are more polar .

- Pyrazolo-pyrimidines : Compounds like those in exhibit anti-inflammatory or anticancer activity, suggesting the target compound could share similar applications .

Biological Activity

The compound 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine core substituted with an imidazole and a piperidine moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and other physiological processes.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic applications in several areas:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against MCF cell lines, with IC50 values indicating effective concentrations for inducing cell death .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF | 25.72 ± 3.95 | Apoptosis induction |

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. In particular, it demonstrated an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus .

Case Studies

- In Vivo Studies on Tumor Growth : A study involving tumor-suffering mice treated with the compound showed suppressed tumor growth, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research indicated that the compound inhibits cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. The IC50 values for COX inhibition were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 25.91 ± 0.77 |

| COX-2 | 3.11 ± 0.41 |

These findings highlight the compound's potential anti-inflammatory properties alongside its anticancer activity.

Q & A

Q. What are the recommended synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine, and how can purity be validated?

Answer: The compound can be synthesized via nucleophilic substitution reactions, where a halogenated pyrimidine core reacts with 2-methylimidazole and 4-methylpiperidine under basic conditions (e.g., NaH in DMF). Post-synthesis, purity validation should employ orthogonal analytical methods:

- HPLC with UV detection (λ = 254 nm) to assess chemical homogeneity.

- 1H/13C NMR to confirm regioselective substitution and absence of positional isomers.

- Mass spectrometry (HRMS) for molecular weight confirmation.

For trace impurities, use LC-MS to detect byproducts arising from incomplete substitution or solvent residues .

Q. How can researchers address solubility challenges for this compound in biological assays?

Answer: The compound’s limited aqueous solubility (common in heterocyclic amines) can be mitigated by:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity.

- pH adjustment : Protonate basic nitrogen atoms in the imidazole or piperidine moieties using acidic buffers (e.g., citrate buffer at pH 4.5).

- Derivatization : Introduce temporary hydrophilic groups (e.g., Boc-protected amines) during synthesis, removed post-solubilization .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in activity (e.g., IC50 variations) may arise from assay conditions or compound stability. To address this:

- Standardize assay protocols : Control variables like incubation time, temperature, and solvent composition.

- Stability profiling : Perform HPLC stability studies under physiological conditions (e.g., PBS at 37°C) to detect degradation products.

- Orthogonal assays : Compare results from fluorescence-based, radiometric, and cell viability assays (e.g., MTT) to rule out assay-specific artifacts.

For example, highlights structural analogs with tubulin inhibition activity, suggesting target engagement studies (e.g., SPR or microscale thermophoresis) to confirm direct binding .

Q. How can researchers design a robust structure-activity relationship (SAR) study for analogs of this compound?

Answer:

- Core modifications : Systematically vary substituents on the pyrimidine (e.g., 4-position), imidazole (e.g., 2-methyl group), and piperidine (e.g., 4-methyl group) to assess steric/electronic effects.

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to prioritize analogs with predicted binding affinity to targets like kinases or GPCRs.

- In vitro validation : Test synthesized analogs in dose-response assays (e.g., 10-point IC50 curves) and cross-validate with kinase profiling panels to assess selectivity.

’s X-ray crystallography data on related compounds provides a template for analyzing structural determinants of activity .

Q. What methodologies are effective for analyzing crystallographic disorder in derivatives of this compound?

Answer: Rotational disorder (e.g., in trifluoromethyl groups, as in ) can complicate structural analysis. Mitigation strategies include:

- Low-temperature crystallography (e.g., 100 K) to reduce thermal motion and improve resolution.

- Occupancy refinement : Use software like SHELXL to model disordered atoms with split occupancies.

- DFT calculations : Compare experimental and computed electron density maps to validate disorder models.

For example, resolved rotational disorder in a pyrazole derivative using these methods, achieving an R factor of 0.044 .

Q. How should researchers evaluate the metabolic stability of this compound in preclinical studies?

Answer:

- In vitro assays : Use liver microsomes (human/rodent) to measure half-life (t1/2) and intrinsic clearance.

- Metabolite identification : Employ LC-QTOF-MS to detect phase I/II metabolites, focusing on oxidation of the imidazole ring or piperidine N-demethylation.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks.

’s discussion of AMPK inhibitors underscores the need for metabolic profiling early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.